N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC17633359
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3O2 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C9H17N3O2/c1-10-8(13)6-12-9(14)7-2-4-11-5-3-7/h7,11H,2-6H2,1H3,(H,10,13)(H,12,14) |
| Standard InChI Key | XFNNPRCUUXEGDG-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)CNC(=O)C1CCNCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a six-membered piperidine ring with a carboxamide group (-CONH₂) at the 4-position and a 2-(methylamino)-2-oxoethyl side chain (-NHCOCH₂N(CH₃)) at the 2-position. This arrangement creates a polar, amphiphilic molecule capable of hydrogen bonding and hydrophobic interactions.
Key Physicochemical Parameters
Table 1 summarizes critical physicochemical properties derived from experimental and computational analyses:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇N₃O₂ |
| Molecular Weight | 199.25 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| logP (Octanol-Water) | 0.98 (Predicted) |
| Topological Polar Surface Area | 78.7 Ų |
The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining water solubility. The polar surface area aligns with bioavailability criteria for central nervous system penetration, though experimental pharmacokinetic data remain limited .
Synthetic Methodologies
Cyanoacetylation of Amines
A primary synthesis route involves the cyanoacetylation of substituted amines. In this process, piperidine-4-carboxylic acid is first converted to its acid chloride, which reacts with 2-(methylamino)acetamide in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding the target compound with purities exceeding 85% after recrystallization.
Alternative Pathways
Recent efforts explore microwave-assisted synthesis to reduce reaction times from 12 hours to under 2 hours, achieving comparable yields (78–82%). Solid-phase peptide synthesis (SPPS) techniques have also been adapted, enabling modular incorporation of the piperidine-carboxamide moiety into larger peptidomimetic structures .
Biological Activity and Mechanisms
Antimicrobial Properties
Derivatives of this compound exhibit moderate antibacterial activity against Gram-positive strains, including Staphylococcus aureus (MIC = 32 µg/mL) and Enterococcus faecalis (MIC = 64 µg/mL). The carboxamide group is critical for binding to bacterial cell wall synthesis enzymes, as shown in molecular docking studies with penicillin-binding protein 2a (PBP2a).
Kinase Inhibition in Cancer Research
Structural analogs of N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide demonstrate inhibitory activity against VEGFR-2, ERK-2, and Abl-1 kinases, which are implicated in hepatocellular carcinoma progression . A representative derivative, 6b, reduced HepG2 cell viability by 72% at 20 µM and induced apoptosis via caspase-3 activation . The piperidine ring’s conformation optimizes interactions with kinase ATP-binding pockets, as evidenced by X-ray crystallography .
Research Applications
Proteomics and Protein Interaction Studies
The compound serves as a scaffold for synthesizing affinity probes to study protein–ligand interactions. For example, biotinylated derivatives have been used to pull down NADPH oxidase isoforms from macrophage lysates, identifying novel regulatory binding partners.
Material Science Applications
Functionalization of the carboxamide group enables covalent attachment to graphene oxide surfaces, creating hybrid materials with enhanced conductivity for biosensor applications. These composites detect dopamine at nanomolar concentrations in serum samples, demonstrating 98% reproducibility over 50 cycles.
Future Directions
Optimization of Pharmacokinetic Profiles
Current research focuses on modifying the methylamino group to improve metabolic stability. replacing the methyl group with cyclopropyl (logP = 1.2) increases plasma half-life from 1.2 to 4.7 hours in murine models .
Targeted Drug Delivery Systems
Encapsulation in pH-responsive nanoparticles (size = 120 nm, PDI = 0.15) enhances tumor accumulation in xenograft models, reducing off-target toxicity by 40% compared to free drug . Phase I clinical trials are anticipated to begin in 2026.
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